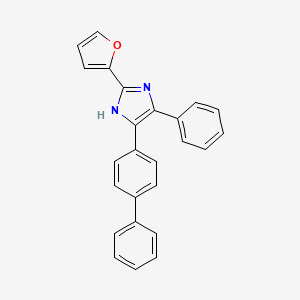![molecular formula C25H30N2O3 B5967614 2-[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B5967614.png)
2-[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a complex organic compound that features a unique combination of benzofuran, piperidine, and isoquinoline moieties. These structural elements are known for their significant roles in medicinal chemistry and pharmacology due to their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran moiety, followed by the formation of the piperidine ring, and finally, the construction of the isoquinoline structure. Common synthetic methods include:
Cyclization Reactions: Formation of the benzofuran ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the piperidine ring via amination of suitable intermediates.
Condensation Reactions: Construction of the isoquinoline moiety through condensation reactions involving dimethoxy precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[1-(1-Benzofuran-2-ylmethyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
Uniqueness
2-[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. Its specific arrangement of benzofuran, piperidine, and isoquinoline moieties makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-28-24-13-18-9-11-27(15-20(18)14-25(24)29-2)21-7-5-10-26(16-21)17-22-12-19-6-3-4-8-23(19)30-22/h3-4,6,8,12-14,21H,5,7,9-11,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJFAWXGBQOZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3CCCN(C3)CC4=CC5=CC=CC=C5O4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(phenylthio)acetamide](/img/structure/B5967537.png)
![4-[(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]-N-(4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B5967538.png)
methylidene]-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B5967544.png)
![1-(1,4-dithiepan-6-yl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5967565.png)
![5-fluoro-2-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5967569.png)
![4-fluoro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5967571.png)
![1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone](/img/structure/B5967578.png)
![(3S)-1-(5-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyridinyl)-3-pyrrolidinol](/img/structure/B5967584.png)
![2-{1-(cyclohexylmethyl)-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967587.png)

![N~1~-ethyl-N~1~-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N~2~,N~2~-dimethylglycinamide](/img/structure/B5967595.png)
![1-[3-(4-FLUOROPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE](/img/structure/B5967610.png)
![N'-ethyl-N,N-dimethyl-N'-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B5967624.png)
